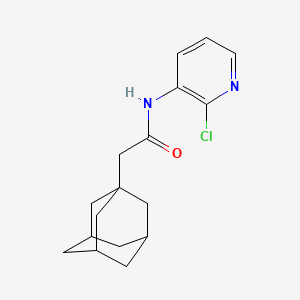
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body.
作用机制
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide is a selective CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to activate the CB2 receptor, which is involved in immune system regulation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to protect against neuronal damage. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.
实验室实验的优点和局限性
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has several advantages for lab experiments. It has a high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has a long half-life, which allows for sustained activation of the CB1 receptor. However, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have some off-target effects, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. One area of research is the development of more potent and selective CB1 receptor agonists. Another area of research is the investigation of the potential of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanisms of action of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide and to understand its effects on different cell types and in different disease models.
合成方法
The synthesis of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide involves a series of chemical reactions, starting with the reaction of adamantane with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloro-3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide.
科学研究应用
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to be effective in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have potential as an anti-cancer agent, as it induces cell death in cancer cells.
属性
IUPAC Name |
2-(1-adamantyl)-N-(2-chloropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-16-14(2-1-3-19-16)20-15(21)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUKGAURGEDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)
![1-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B6055068.png)
![propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B6055074.png)
![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)